molecular formula C22H16FN5O B2457219 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine CAS No. 338962-01-9

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine

Cat. No.: B2457219
CAS No.: 338962-01-9
M. Wt: 385.402
InChI Key: UAXIXXLBBQGABW-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorophenyl, methoxyphenyl, and pyridinyl groups

Preparation Methods

The synthesis of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It has potential as a neuroprotective and anti-neuroinflammatory agent. Studies have shown that pyrimidine derivatives can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells.

    Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the NF-kB inflammatory pathway by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition helps in reducing inflammation and protecting neuronal cells from apoptosis.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Compared to these compounds, 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine offers a unique combination of substituents that enhance its biological activity and electronic properties.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methoxyphenyl)-2-pyridin-3-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O/c1-29-19-10-4-15(5-11-19)21-20(28-27-18-8-6-17(23)7-9-18)14-25-22(26-21)16-3-2-12-24-13-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXIXXLBBQGABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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